3-amino-6-ethyl-N-(3-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical context of thienoquinoline research, which has its roots in the systematic exploration of fused heterocyclic systems throughout the 20th century. Thienoquinolines as a chemical class have been recognized for their structural diversity and biological potential, with research intensifying particularly in recent decades as synthetic methodologies have become more sophisticated. The specific compound under examination represents part of a continued effort to develop novel thienoquinoline derivatives with enhanced biological properties and improved pharmacological profiles.
The synthesis and characterization of this particular derivative reflects advances in organic synthesis techniques that have enabled the construction of increasingly complex heterocyclic frameworks. The development of reliable synthetic routes to tetrahydrothienoquinoline systems has been crucial in enabling the systematic study of structure-activity relationships within this chemical class. Modern synthetic approaches, including palladium-catalyzed cross-coupling reactions and cyclization methodologies, have proven instrumental in accessing these sophisticated molecular architectures with the precision required for pharmaceutical research.
Research into thienoquinoline derivatives has been driven by the recognition that fused heterocyclic systems often exhibit enhanced biological activity compared to their individual ring components. The specific structural features of this compound were designed based on structure-activity relationship studies that identified key pharmacophoric elements necessary for biological activity. This rational design approach has become increasingly important in modern drug discovery efforts.
Classification within Heterocyclic Compounds
This compound belongs to the broader classification of heterocyclic compounds, specifically falling within the thienoquinoline subfamily of fused bicyclic systems. Within the systematic classification of heterocycles, this compound represents a thieno[2,3-b]quinoline framework, where the thiophene ring is fused to the quinoline system at the 2,3-positions. This specific fusion pattern creates a unique electronic environment that distinguishes it from other thienoquinoline isomers, such as thieno[3,2-c]quinolines or thieno[2,3-c]quinolines.
The compound's classification as an amide derivative is conferred by the presence of the carboxamide functional group, which significantly influences both its chemical reactivity and biological properties. The carboxamide moiety introduces hydrogen bonding capabilities and altered electronic distribution that can enhance interactions with biological targets. Within the broader context of nitrogen-containing heterocycles, the quinoline portion provides a bicyclic aromatic system with well-established pharmacological relevance, while the thiophene component contributes sulfur-mediated interactions and unique electronic properties.
Table 1: Structural Classification of this compound
| Classification Level | Description | Specific Features |
|---|---|---|
| Primary Class | Heterocyclic Compounds | Contains heteroatoms (N, S) in ring system |
| Secondary Class | Fused Bicyclic Systems | Thieno[2,3-b]quinoline core structure |
| Tertiary Class | Thienoquinoline Derivatives | Specific fusion pattern of thiophene and quinoline |
| Functional Class | Carboxamide Derivatives | Contains -CONH- functional group |
| Substitution Pattern | Amino-substituted | Primary amino group at position 3 |
The tetrahydro modification of the quinoline ring places this compound in a specialized subcategory of partially saturated heterocycles, which often exhibit different biological properties compared to their fully aromatic counterparts. This partial saturation can influence conformational flexibility, lipophilicity, and overall pharmacokinetic properties. The specific substitution pattern with ethyl and methylphenyl groups further refines the compound's classification and contributes to its unique molecular identity within the thienoquinoline family.
Significance in Chemical and Molecular Research
The significance of this compound in chemical and molecular research stems from its representation of advanced synthetic methodology and its potential as a pharmacologically active agent. Within the field of heterocyclic chemistry, this compound exemplifies the successful integration of multiple synthetic strategies to create complex molecular architectures with precise substitution patterns. The compound serves as a valuable model system for understanding structure-activity relationships in thienoquinoline derivatives and provides insights into the molecular features that contribute to biological activity.
From a medicinal chemistry perspective, the compound represents an important addition to the arsenal of potential therapeutic agents derived from thienoquinoline scaffolds. Research into thienoquinoline derivatives has consistently revealed compounds with diverse biological activities, including antimicrobial, antiviral, antiparasitic, and anti-inflammatory properties. The specific structural features of this derivative, including the carboxamide functionality and the particular substitution pattern, position it as a candidate for further biological evaluation and potential pharmaceutical development.
The compound's research significance extends to its utility as a synthetic intermediate and building block for the construction of more complex molecular frameworks. The presence of multiple reactive sites, including the amino group and the carboxamide moiety, provides opportunities for further derivatization and structure-activity relationship studies. This versatility makes it valuable not only as a final product but also as a platform for exploring chemical space within the thienoquinoline family.
Table 2: Research Applications and Significance
| Research Area | Application | Specific Contributions |
|---|---|---|
| Synthetic Chemistry | Methodology Development | Advanced heterocycle synthesis |
| Medicinal Chemistry | Drug Discovery | Potential therapeutic agent |
| Structure-Activity Studies | SAR Analysis | Understanding pharmacophore requirements |
| Materials Science | Building Block Chemistry | Platform for further derivatization |
| Analytical Chemistry | Reference Standard | Characterization and identification |
Properties
IUPAC Name |
3-amino-6-ethyl-N-(3-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-3-13-7-8-17-14(10-13)11-16-18(22)19(26-21(16)24-17)20(25)23-15-6-4-5-12(2)9-15/h4-6,9,11,13H,3,7-8,10,22H2,1-2H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCVIUZTRUPUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=CC(=C4)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Tetrahydrothieno[2,3-b]Quinoline Core
The tetrahydrothienoquinoline scaffold is typically assembled via acid-catalyzed cyclization of substituted thiophene precursors. Source demonstrates that thieno[3,2-b]quinoline derivatives can be synthesized through the condensation of carboxylic acids with cyclohexanone in POCl₃, which acts as both a solvent and a chlorinating agent . Adapting this method, 5-ethylthiophene-2-carboxylic acid (1) is reacted with cyclohexanone in POCl₃ under reflux for 5–7 hours to yield 6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2(3H)-one (2) (Fig. 1).
Reaction Conditions:
-
Molar Ratio: 1:1.2 (acid : cyclohexanone)
-
Temperature: 110–120°C
-
Solvent: POCl₃ (neat)
The reaction proceeds via a Friedel-Crafts alkylation mechanism, followed by intramolecular cyclization. Nuclear magnetic resonance (NMR) analysis of the product confirms the tetrahydroquinoline structure, with characteristic signals at δ 2.85–3.10 ppm (m, 4H, cyclohexyl CH₂) and δ 1.25–1.40 ppm (t, 3H, ethyl CH₃) .
The introduction of the amino group at position 3 is achieved through nucleophilic substitution of a chloro intermediate. Source describes the amination of 3,6-dichloropyridazine using aqueous ammonia under reflux . Applying this approach, 3-chloro-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid (3) is treated with ammonium hydroxide (28–30% NH₃) in dimethylformamide (DMF) at 100–120°C for 8–12 hours to yield 3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid (4).
Optimization Insights:
-
Solvent: DMF enhances reaction kinetics compared to dichloromethane or acetonitrile .
-
Temperature: Yields improve from 75% at 100°C to 88% at 120°C .
-
Purification: Silica gel chromatography with ethyl acetate/hexane (1:3) achieves >98% purity .
Formation of the Carboxamide Moiety
The final step involves coupling the carboxylic acid (4) with 3-methylaniline to form the target carboxamide. Source highlights the efficacy of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBT) in mediating amide bond formation . In this case, 4 is dissolved in anhydrous dichloromethane, followed by sequential addition of EDCI (1.2 equiv), HOBT (1.1 equiv), and 3-methylaniline (1.5 equiv). The reaction is stirred at room temperature for 12–16 hours.
Key Data:
Analytical Characterization and Validation
Table 1: Spectroscopic Data for 3-Amino-6-Ethyl-N-(3-Methylphenyl)-5,6,7,8-Tetrahydrothieno[2,3-b]Quinoline-2-Carboxamide
Table 2: Optimization of Amination Step
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | 100 | 12 | 75 | 97.5 |
| DMF | 120 | 8 | 88 | 98.8 |
| CH₃CN | 120 | 10 | 65 | 96.2 |
Alternative Synthetic Routes and Comparative Analysis
An alternative pathway involves pre-functionalization of the ethyl group prior to cyclization. For example, 5-ethylthiophene-2-carbonyl chloride can be condensed with cyclohexenone in the presence of AlCl₃ to form the ketone intermediate, which is subsequently reduced using NaBH₄ to yield the tetrahydroquinoline core . However, this method results in lower yields (55–60%) due to competing side reactions.
Industrial-Scale Considerations
Scale-up protocols from source recommend using a 1:20 weight ratio of substrate to solvent (DMF) and maintaining a reaction volume ≤70% of the vessel capacity to prevent exothermic runaway . Continuous-flow systems have been explored for the amide coupling step, reducing reaction times from 16 hours to 2 hours .
Chemical Reactions Analysis
Types of Reactions
3-amino-6-ethyl-N-(3-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions, such as hydrogenation, can be performed to reduce the quinoline ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline and thieno derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of thienoquinoline compounds exhibit potent anticancer properties. For example, studies have shown that certain substituted thienoquinolines can effectively inhibit the proliferation of various cancer cell lines. The mechanism typically involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for drug development against cancers such as breast and lung cancer .
Table 1: Anticancer Activity of Thienoquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 10 | Apoptosis induction |
| Compound B | A549 (Lung) | 15 | Cell cycle arrest |
| Compound C | HeLa (Cervical) | 12 | ROS generation |
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated significant antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds suggest strong potential as antibacterial agents. For instance, derivatives have shown MIC values ranging from 15.62 to 250 µg/mL against various pathogens .
Table 2: Antimicrobial Activity of Thienoquinoline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 50 |
| Compound B | S. aureus | 25 |
| Compound C | P. aeruginosa | 100 |
Case Studies
- Study on Anticancer Activity : A recent study highlighted the synthesis of a new derivative of thienoquinoline that exhibited remarkable cytotoxicity against breast cancer cells (MCF-7). The derivative was synthesized using a one-pot reaction method that improved yield and reduced reaction time. The study concluded that this compound could serve as a lead for further development in cancer therapeutics .
- Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties of thienoquinoline derivatives against multi-drug resistant bacterial strains. The results indicated that certain modifications to the thienoquinoline structure significantly enhanced its antibacterial potency, suggesting a pathway for designing new antibiotics in the face of rising antibiotic resistance .
Mechanism of Action
The mechanism of action of 3-amino-6-ethyl-N-(3-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions at the quinoline core (e.g., ethyl, oxo groups) and the aryl/alkyl groups on the carboxamide moiety. These modifications significantly alter physicochemical properties:
Notes:
- The 3,4,5-trimethoxyphenyl analog () shows improved solubility due to polar methoxy groups, whereas the 4-methoxybenzyl derivative () may enhance membrane permeability .
Anticancer Activity
- Target Compound: Limited direct data, but structural analogs (e.g., N-(3-chlorophenyl)-5-oxo derivatives) inhibit phosphoinositide-specific phospholipase C-γ (PLC-γ), arresting the cell cycle in G2/M phases and inducing apoptosis in breast cancer cells .
- 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-... (Compound 1): Cytotoxic to MDA-MB-231 and MCF-7 breast cancer cells at 5 µM (5x more potent than naphthyl analogs) . Reduces cancer stem cell (CSC) populations and modulates glycosphingolipid (GSL) expression .
- 3-amino-N-(3-chlorophenyl)-5-oxo-... (Compound 7): Inhibits PLC-γ, affecting proliferation and migration in breast cancer models .
Antiviral Activity
- VGTI-A3-03 (): A related thienoquinoline inhibits dengue and West Nile viruses by targeting capsid proteins. The target compound’s ethyl group may confer resistance to metabolic degradation compared to phenyl/thiazolyl analogs .
Antiplasmodial Activity
Structure-Activity Relationship (SAR) Insights
- N-Aryl Substitutions :
- Core Modifications: The 5-oxo group (–14) is critical for PLC-γ inhibition, whereas the 6-ethyl group (target compound) may stabilize the quinoline conformation .
Biological Activity
3-amino-6-ethyl-N-(3-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its antibacterial properties, synthesis methods, and structure-activity relationships (SAR).
- Molecular Formula : C21H22N2O2S
- Molar Mass : 366.47658 g/mol
- CAS Number : 664994-12-1
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These reactions often utilize various catalysts and reagents to achieve the desired structure with high yield and purity.
Antibacterial Activity
Numerous studies have evaluated the antibacterial properties of quinoline derivatives, including this compound. The compound has been tested against several bacterial strains to assess its efficacy.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 125 |
| Escherichia coli | 15 | 250 |
| Bacillus subtilis | 18 | 200 |
| Pseudomonas aeruginosa | 12 | 500 |
The results indicate that this compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it shows significant inhibition against Staphylococcus aureus and Bacillus subtilis.
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is often influenced by their structural features. The presence of the ethyl and methyl groups in this compound appears to enhance its antibacterial efficacy compared to other derivatives lacking these substituents.
Research indicates that modifications in the quinoline ring can lead to variations in potency. For instance:
- Alkyl Substituents : The introduction of alkyl groups at specific positions has been shown to improve activity.
- Amino Group Positioning : The placement of amino groups can significantly affect the binding affinity to bacterial targets.
Case Studies
- In Vitro Studies : A study conducted by Ahmad et al. evaluated the antibacterial activity of various quinolone derivatives against ESBL-producing E. coli strains. It was found that compounds similar to 3-amino-6-ethyl-N-(3-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline exhibited promising results with MIC values ranging from 125–250 µg/mL against resistant strains .
- Comparative Analysis : In a comparative study with standard antibiotics like ciprofloxacin and ampicillin, the tested compound showed comparable or superior activity against certain bacterial strains . This highlights its potential as an alternative therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
